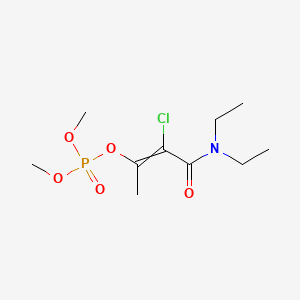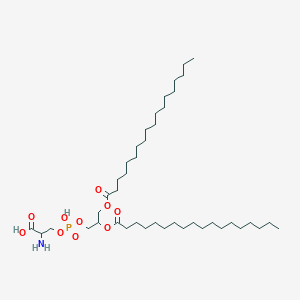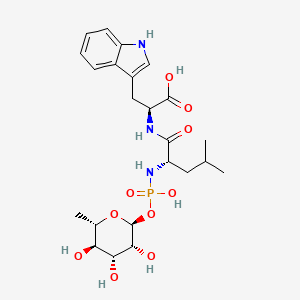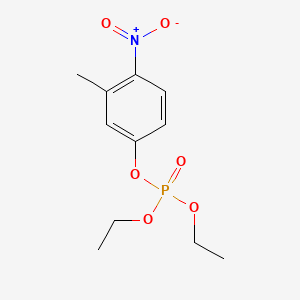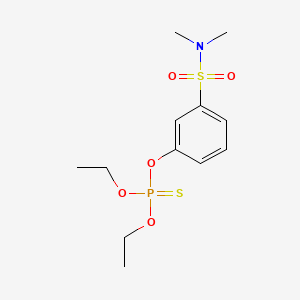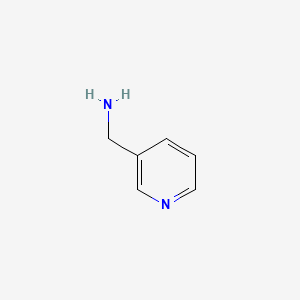
3-(氨甲基)吡啶
概述
描述
吡啶甲胺: 是一种有机化合物,化学式为 C6H8N2 。该化合物是吡啶的衍生物,其中一个氨基甲基连接到吡啶环的第三位。 吡啶甲胺是一种无色液体,具有特征性气味,可溶于水和大多数有机溶剂 .
科学研究应用
化学: 吡啶甲胺用作配位化学中的配体,与金属形成配合物。
生物学: 在生物学研究中,吡啶甲胺用作生物活性分子和药物合成的构建块 .
医药: 吡啶甲胺及其衍生物正在研究其潜在的治疗应用,包括作为二肽基肽酶-4 (DPP-4) 的抑制剂,这是治疗2型糖尿病的目标 .
作用机制
吡啶甲胺作为二肽基肽酶-4 (DPP-4) 的抑制剂,该酶参与降解肠降血糖激素。 通过抑制 DPP-4,吡啶甲胺可以提高肠降血糖激素的水平,从而刺激胰岛素分泌并减少胰高血糖素释放,从而改善血糖控制 . 吡啶甲胺的分子靶标包括 DPP-4 酶的活性位点,在那里它与酶结合并抑制其活性 .
生化分析
Biochemical Properties
3-AMP interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the synthesis of organic ligand 3-pyridylnicotinamide . The compound’s role in these interactions is primarily due to its aminomethyl group, which can form bonds with other molecules, thereby influencing the course of biochemical reactions .
Cellular Effects
It is known that 3-AMP can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-AMP involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability and degradation of 3-AMP over time in laboratory settings have not been extensively studied. It is known that 3-AMP is soluble in chloroform, ethyl acetate, and methanol , suggesting that it may be stable in these solvents over time.
Metabolic Pathways
It has been synthesized using biocatalysts co-expressing carboxylic acid reductase from Neurospora crassa (ncCAR) and ω-transaminase from Ochrobactrum anthropi (OATA) in one pot . This suggests that 3-AMP may interact with these enzymes in metabolic pathways.
准备方法
化学反应分析
相似化合物的比较
类似化合物:
2-吡啶甲胺: 吡啶甲胺的异构体,其中氨基甲基连接到吡啶环的第二位.
吡啶甲胺的独特性: 吡啶甲胺的独特之处在于其特定的结构,使其可以作为 DPP-4 的选择性抑制剂。 这一特性使其成为糖尿病治疗研究领域中的一种有价值的化合物 .
属性
IUPAC Name |
pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOUGSFASVGDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044424 | |
| Record name | 3-(Aminomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3731-52-0 | |
| Record name | 3-Pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolamine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Aminomethyl)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinemethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Aminomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Picolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31LA41942J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-(Aminomethyl)pyridine?
A1: 3-(Aminomethyl)pyridine has a molecular formula of C₆H₈N₂ and a molecular weight of 108.15 g/mol.
Q2: What are the key spectroscopic characteristics of 3-(Aminomethyl)pyridine?
A2: 3-(Aminomethyl)pyridine can be characterized by various spectroscopic techniques, including:
- NMR spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation and purity assessment. []
- IR spectroscopy: The presence of characteristic functional groups like primary amines and pyridines can be identified by specific absorption bands in the IR spectrum. [, , , ]
Q3: How does 3-(Aminomethyl)pyridine perform under various conditions, impacting its applications?
A3: 3-(Aminomethyl)pyridine exhibits stability across a range of conditions, proving beneficial for applications like:
- Coordination polymers: Serving as a ligand to form stable coordination polymers with various metal ions, exhibiting interesting structural motifs and properties. [, , , ]
- Perovskite solar cells: Improving the stability and efficiency of perovskite solar cells by modifying the perovskite film surface. [, , ]
- Organic synthesis: Participating in reactions as a reagent or intermediate due to its reactivity towards various electrophiles. [, , ]
Q4: Does 3-(Aminomethyl)pyridine exhibit catalytic properties?
A4: While 3-(Aminomethyl)pyridine itself may not be a direct catalyst, it plays a crucial role in synthesizing catalytically active compounds:
- Heteronuclear hexacyanometallate(III) coordination polymers: 3-(Aminomethyl)pyridine acts as a ligand in forming coordination polymers with catalytic activity in the peroxidative oxidation of benzylic alcohols. []
Q5: Have computational methods been employed to study 3-(Aminomethyl)pyridine?
A5: Yes, computational chemistry techniques have been used to investigate 3-(Aminomethyl)pyridine:
- Density functional theory (DFT): DFT calculations helped understand the reactivity of 3-(Aminomethyl)pyridine derivatives with peroxovanadium(V) complexes, highlighting the influence of solvation effects. []
- Molecular docking: Docking studies have been utilized to explore the potential of 3-(Aminomethyl)pyridine derivatives as bioactive agents, predicting their interactions with target proteins. []
- Quantum chemical calculations: These calculations have been performed to understand the inhibition mechanism of 3-(Aminomethyl)pyridine on mild steel corrosion, providing insights into its adsorption behavior. []
Q6: How do structural modifications of 3-(Aminomethyl)pyridine influence its activity and properties?
A6: Modifying 3-(Aminomethyl)pyridine's structure significantly impacts its activity and properties:
- N-substitution: Different N-substituents on the aminomethyl group can direct lithiation to either the pyridine ring or the side chain, enabling the synthesis of diverse derivatives. [, , ]
- Chalcone derivatives: Combining 3-(Aminomethyl)pyridine with chalcone moieties resulted in compounds exhibiting antiproliferative activity against cancer cell lines. []
- Thiourea derivatives: Incorporating 3-(Aminomethyl)pyridine into thiourea structures led to derivatives with varying antibacterial activities against E. coli and B. subtilis. []
Q7: What strategies can be employed to improve the stability, solubility, or bioavailability of 3-(Aminomethyl)pyridine and its derivatives?
A7: While specific stability and formulation strategies for 3-(Aminomethyl)pyridine are not extensively detailed in the provided papers, general approaches applicable to similar compounds include:
- Salt formation: Forming salts with suitable acids can enhance solubility and stability. []
- Polymer conjugation: Conjugating 3-(Aminomethyl)pyridine to polymers like methacrylamide can modify its solubility, temperature responsiveness, and even impart antibacterial properties. []
Q8: What analytical techniques are commonly employed to characterize and quantify 3-(Aminomethyl)pyridine?
A8: Common analytical techniques used for 3-(Aminomethyl)pyridine include:
- NMR spectroscopy: Determining structure, purity, and studying interactions with other molecules. [, , ]
- Elemental analysis: Confirming the elemental composition and purity of the synthesized compound. [, , ]
- Mass spectrometry: Identifying the compound based on its mass-to-charge ratio and fragmentation pattern. [, , ]
Q9: Have any in vitro or in vivo studies been conducted to evaluate the efficacy of 3-(Aminomethyl)pyridine derivatives?
A9: Yes, several studies have explored the biological activities of 3-(Aminomethyl)pyridine derivatives:
- Anticancer activity: Chalcone derivatives of 3-(Aminomethyl)pyridine displayed promising antiproliferative activity against A549 and MCF-7 cancer cell lines in MTT assays. []
- Antibacterial activity: Thiourea derivatives containing 3-(Aminomethyl)pyridine showed varying degrees of antibacterial activity against E. coli and B. subtilis. []
- Insecticidal activity: Amidophosphoric acid esters incorporating substituted pyridine moieties, including those derived from 3-(Aminomethyl)pyridine, exhibited insecticidal activity against aphids. []
Q10: What is known about the safety profile of 3-(Aminomethyl)pyridine?
A10: While comprehensive toxicological data is not available within the provided research, one study reported allergic contact dermatitis cases linked to 3-(Aminomethyl)pyridine present in topical analgesic sprays. [] This highlights the importance of further research to assess potential toxicity and safety concerns.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



